4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde
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Overview
Description
4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde: is an organic compound with the molecular formula C14H18O3 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the tetrahydropyran ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: This compound can be used as a building block in the synthesis of potential pharmaceutical agents due to its versatile functional groups.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the benzyloxy and formyl groups.
4-Formyltetrahydropyran: Similar structure but lacks the benzyloxy group.
Benzyloxy-substituted Pyrans: Compounds with similar benzyloxy substitution but different positions or additional functional groups.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C14H18O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2 |
InChI Key |
GQNNJFPMMSHVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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